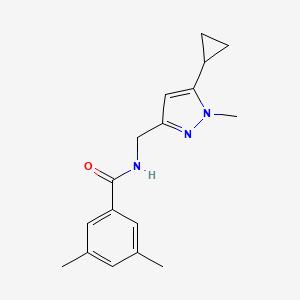

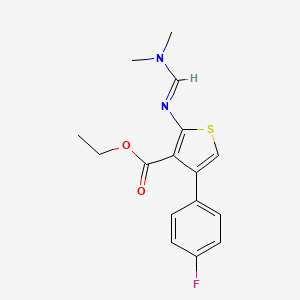

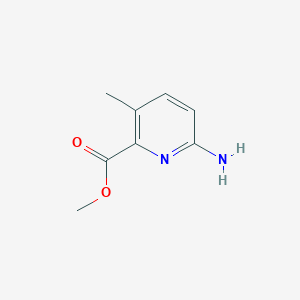

![molecular formula C18H16N2O2S B2366702 5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine CAS No. 477872-59-6](/img/structure/B2366702.png)

5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains methoxy groups and a sulfanyl group attached to a phenyl ring .

科学的研究の応用

Synthesis and Structural Analysis

- Researchers have synthesized various 4-thiopyrimidine derivatives, including ones structurally related to 5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine, to explore their molecular structures and interactions. These compounds were characterized using NMR, IR, mass spectroscopy, and X-ray diffraction. The study focused on the different substituents at the pyrimidine ring and their impact on hydrogen-bond interactions (Stolarczyk et al., 2018).

Chemical Reactions and Transformations

- A study on the thermal rearrangement of methoxypyrimidines, closely related to this compound, revealed insights into their chemical behavior under specific conditions. This research provides valuable information on the reaction kinetics and structural transformations of these compounds (Brown & Lee, 1970).

Antiviral Activities

- Investigations into the antiviral activities of pyrimidine derivatives, including those related to this compound, have been conducted. These compounds have shown potential in inhibiting retrovirus replication in cell culture, indicating their relevance in antiviral research (Hocková et al., 2003).

Biological Activity and Corrosion Inhibition

- Pyridopyrimidinone derivatives, similar to this compound, have been synthesized and evaluated for their biological activity and corrosion inhibition properties. These compounds are of interest in the development of eco-friendly corrosion inhibitors and also display potential in biological applications (Abdallah et al., 2018).

Anticancer Activity

- Research into sulfanyl pyrimidin-4(3H)-one derivatives, structurally related to this compound, has shown that these compounds exhibit a range of biological activities, including anticancer effects. This highlights their potential in the development of new anticancer drugs (Bassyouni & Fathalla, 2013).

特性

IUPAC Name |

5-methoxy-4-(4-methoxyphenyl)sulfanyl-2-phenylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-21-14-8-10-15(11-9-14)23-18-16(22-2)12-19-17(20-18)13-6-4-3-5-7-13/h3-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXCFKCPCLGDQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=NC(=NC=C2OC)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24822273 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

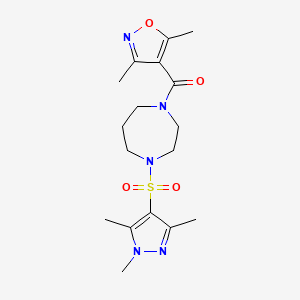

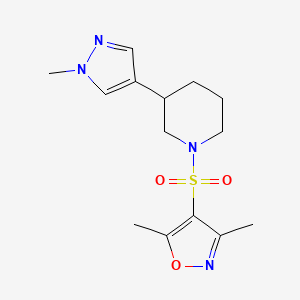

![N-(1-Cyano-2-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2366620.png)

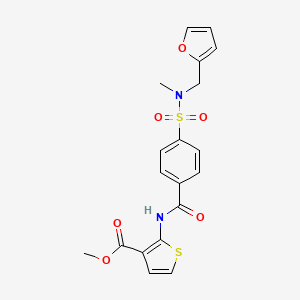

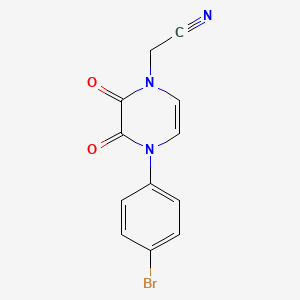

![N-(3,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2366621.png)

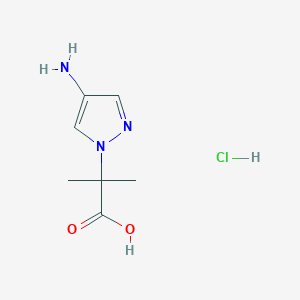

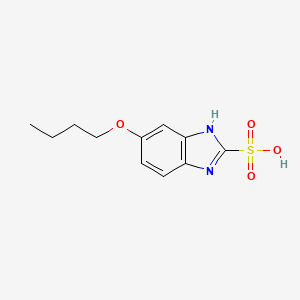

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2366623.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2366629.png)